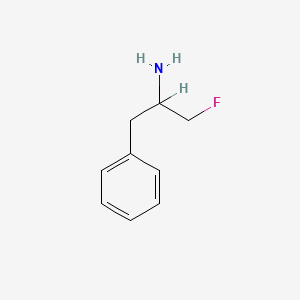

1-Fluoro-3-phenylpropan-2-amine

Description

Significance of Organofluorine Compounds in Synthetic Chemistry

Organofluorine compounds, which are organic molecules containing at least one carbon-fluorine (C-F) bond, have garnered immense interest across various scientific disciplines. wikipedia.orgnumberanalytics.com The significance of these compounds stems from the unique properties imparted by the fluorine atom. Fluorine is the most electronegative element, yet it is similar in size to a hydrogen atom. nih.gov This combination results in the C-F bond being highly polarized and exceptionally strong. chinesechemsoc.org

The introduction of fluorine can profoundly alter a molecule's physicochemical properties, including:

Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, increasing the in vivo half-life of a drug candidate. chinesechemsoc.org

Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes. nih.gov

Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets like enzymes and receptors, potentially increasing binding affinity and potency. nih.gov

Conformation: The presence of fluorine can influence the preferred conformation of a molecule, which can be critical for its biological activity. mdpi.comnih.gov

It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain fluorine, underscoring the profound impact of organofluorine chemistry. chinesechemsoc.org The synthesis of these compounds often requires specialized reagents and methods, ranging from nucleophilic and electrophilic fluorinating agents to the use of fluorinated building blocks. wikipedia.orgchinesechemsoc.org

| Property | Comparison | Implication in Chemical Design |

| Van der Waals Radius | F: 1.47 Å vs. H: 1.20 Å | Minimal steric increase, allowing fluorine to act as a hydrogen isostere. nih.gov |

| Electronegativity | F: 3.98 vs. H: 2.20 | Creates a strong bond dipole, altering local electronic environments. nih.gov |

| Bond Dissociation Energy | C-F: ~115 kcal/mol vs. C-H: ~100 kcal/mol | Increases metabolic stability by resisting enzymatic cleavage. chinesechemsoc.org |

| Lipophilicity (logP) | Fluorine substitution generally increases lipophilicity. | Can enhance membrane permeability and bioavailability. nih.gov |

Overview of Alpha-Fluoroamines as Key Chemical Scaffolds

Alpha-fluoroamines are a specific class of organofluorine compounds where a fluorine atom is attached to the carbon atom adjacent (in the alpha-position) to the nitrogen of an amine group. This structural motif has been of particular interest to chemists, but it also presents a significant challenge.

The primary issue with many simple alpha-fluoroamines is their inherent instability. They are often prone to undergoing intramolecular elimination of hydrogen fluoride (B91410) (HF) to form an enamine or imine. enamine.net This instability has historically limited their widespread use in chemical synthesis and drug discovery programs.

However, recent advances in synthetic chemistry have provided strategies to overcome this limitation. One successful approach involves designing the molecular framework in such a way that the elimination reaction is geometrically disfavored. For instance, positioning the alpha-fluorine atom at a bridgehead carbon in a bicyclic system can confer stability, as the resulting imine would violate Bredt's rule, which states that a double bond cannot be placed at the bridgehead of a bridged ring system. enamine.net

The development of stable alpha-fluoroamines has opened the door to their use as unique chemical scaffolds. These compounds serve as valuable building blocks, allowing for the introduction of a fluorine atom in a precise location next to a key functional group. Their applications are being explored in medicinal chemistry for creating novel analogs of existing drugs and as probes for studying biological systems. mdpi.comnih.gov The ability to synthesize and utilize these scaffolds is a testament to the growing sophistication of organofluorine chemistry. rsc.org

Research Trajectory of 1-Fluoro-3-phenylpropan-2-amine

Specific published research focusing exclusively on this compound is not extensively documented in publicly available literature. chemicalbook.comsapphirebioscience.com However, its chemical structure allows for a prospective analysis of its potential research trajectory. The molecule is an alpha-fluorinated derivative of 1-phenylpropan-2-amine, the parent structure of amphetamine. ebi.ac.uk

The research trajectory for a compound like this compound would likely be driven by the following lines of inquiry:

Asymmetric Synthesis: A primary challenge would be the development of stereoselective synthetic routes to obtain the individual (R)- and (S)-enantiomers of the compound. The biological effects of phenylpropanamines are often highly dependent on their stereochemistry. rsc.orgresearchgate.net Research would likely focus on adapting known methods for chiral amine synthesis, such as enzymatic transamination or the use of chiral auxiliaries, to accommodate the fluorinated substrate. rsc.orguwaterloo.ca

Exploring Metabolic Stability: The parent compound, 1-phenylpropan-2-amine, is metabolized through various pathways, including oxidation of the carbon alpha to the nitrogen. The introduction of a fluorine atom at this alpha-position would be hypothesized to block this metabolic pathway, potentially increasing the compound's duration of action or altering its metabolic profile. Research would involve in vitro metabolic studies using liver microsomes to test this hypothesis.

Modulation of Pharmacological Activity: The phenylpropanamine scaffold is known to interact with monoamine transporters. The high electronegativity of the alpha-fluorine atom could significantly alter the pKa of the amine and its binding interactions with target proteins. A research program would investigate how this substitution impacts affinity and selectivity for various transporters and receptors compared to the non-fluorinated parent compound.

Application as a Synthetic Building Block: Beyond its own potential bioactivity, stable enantiomers of this compound could serve as valuable chiral building blocks for the synthesis of more complex molecules, particularly within the pharmaceutical industry. googleapis.com

In essence, the research trajectory for this compound is projected to leverage the established principles of medicinal and organofluorine chemistry to create a novel molecular entity with potentially modulated and improved properties compared to its well-known, non-fluorinated analog.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-phenylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCPTTFLGZCUKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CF)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407961 | |

| Record name | 1-fluoro-3-phenylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70824-86-1 | |

| Record name | 1-fluoro-3-phenylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Fluoro 3 Phenylpropan 2 Amine

Retrosynthetic Analysis of the 1-Fluoro-3-phenylpropan-2-amine Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. For this compound, the analysis begins by identifying the key functional groups and bonds that can be strategically disconnected.

A primary disconnection can be made at the C-N bond of the amine, suggesting a precursor ketone, 1-fluoro-3-phenylpropan-2-one (B3048017), which could be converted to the target amine via reductive amination. Another key disconnection is the C-F bond. This suggests two main pathways: introducing the fluorine atom onto a pre-existing 3-phenylpropan-2-amine backbone (direct fluorination) or constructing the carbon skeleton using a fluorinated building block (indirect fluorination). Further disconnections can simplify the phenylpropanone precursor to more basic starting materials like phenylacetone (B166967) or allylbenzene. uniovi.esprepchem.com

Direct Fluorination Approaches to the Propan-2-amine Backbone

Direct fluorination involves the introduction of a fluorine atom into a molecule that already contains the core carbon skeleton. This can be achieved through either electrophilic or nucleophilic fluorination methods.

Electrophilic Fluorination Strategies

Electrophilic fluorination utilizes a reagent that delivers a formal "F+" equivalent to a nucleophilic carbon center. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are commonly employed due to their relative stability and safety compared to elemental fluorine. wikipedia.orgrsc.org Common electrophilic fluorinating agents include Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI). wikipedia.orgrsc.org

The synthesis of this compound via this route could theoretically involve the reaction of an enolate or enamine derivative of 3-phenylpropan-2-one with an electrophilic fluorine source, followed by amination. However, controlling the regioselectivity of the fluorination can be challenging.

| Reagent | Description |

| Selectfluor® | A cationic electrophilic fluorinating agent known for its efficiency and ease of handling. wikipedia.orgrsc.org |

| N-Fluorobenzenesulfonimide (NFSI) | A neutral electrophilic fluorinating agent. wikipedia.org |

Nucleophilic Fluorination Routes, including DAST-mediated processes

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion (F-). ucla.edu A common and versatile reagent for this transformation is Diethylaminosulfur trifluoride (DAST). numberanalytics.comsigmaaldrich.comthieme-connect.com DAST is particularly effective for the deoxyfluorination of alcohols, converting a hydroxyl group into a fluorine atom. numberanalytics.comthieme-connect.comnih.gov

A plausible synthetic route to this compound using this method would start from the corresponding amino alcohol, 1-hydroxy-3-phenylpropan-2-amine. Treatment of this precursor with DAST would lead to the desired fluorinated amine. acs.org The reaction proceeds through the activation of the alcohol by DAST, followed by nucleophilic attack of fluoride. numberanalytics.comnih.gov It is important to note that DAST can be thermally unstable and should be handled with care. thieme-connect.com

| Reagent | Application |

| Diethylaminosulfur trifluoride (DAST) | A widely used reagent for converting alcohols to alkyl fluorides. numberanalytics.comsigmaaldrich.comthieme-connect.com |

Indirect Fluorination Approaches involving Pre-fluorinated Building Blocks

An alternative to direct fluorination is the use of pre-fluorinated building blocks. alfa-chemistry.comossila.com This strategy involves incorporating the fluorine atom at an early stage of the synthesis and then constructing the rest of the molecule around it. This approach can offer better control over the position of the fluorine atom and avoid harsh fluorination conditions in later steps.

For the synthesis of this compound, a suitable fluorinated building block could be a fluorinated derivative of phenylacetone or a related three-carbon synthon. For instance, the reaction of a fluorinated electrophile with a phenyl-containing nucleophile could be a viable strategy. The use of such building blocks is a common tactic in the synthesis of complex fluorinated molecules for pharmaceutical and agrochemical applications. alfa-chemistry.comresearchgate.net

Stereoselective Synthesis of this compound

As this compound contains a chiral center at the C-2 position, the development of stereoselective synthetic methods to obtain specific enantiomers is of significant interest.

Chiral Auxiliary-Mediated Strategies for Enantiocontrol

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary can be removed.

In the context of synthesizing an enantiomerically pure form of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of either the fluorination step or the amination step. For example, a chiral oxazolidinone auxiliary, as pioneered by Evans, could be used to direct the alkylation of a glycine (B1666218) enolate equivalent with a benzyl (B1604629) halide, followed by a diastereoselective fluorination. nih.gov Alternatively, pseudoephedrine and pseudoephenamine have been employed as effective chiral auxiliaries in asymmetric alkylation reactions to establish stereocenters. wikipedia.orgnih.gov The choice of auxiliary and the specific reaction conditions are crucial for achieving high diastereoselectivity. nih.govnih.gov

| Chiral Auxiliary | Application |

| Oxazolidinones | Used to control the stereochemistry of alkylation and other reactions of enolates. nih.gov |

| Pseudoephedrine/Pseudoephenamine | Effective in directing asymmetric alkylation reactions. wikipedia.orgnih.gov |

Biocatalytic Approaches for Enantioselective Transformations

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for producing enantiomerically pure amines. Enzymes such as reductases and transaminases are highly selective, often operating under mild conditions.

Reductions with Biocatalysts (e.g., yeast)

The asymmetric reduction of the precursor ketone, 1-fluoro-3-phenylpropan-2-one, is a key step towards chiral this compound. Biocatalysts, particularly baker's yeast (Saccharomyces cerevisiae), are frequently employed for such transformations. The yeast contains a variety of oxidoreductase enzymes that can reduce a carbonyl group to a hydroxyl group with high stereoselectivity.

The process involves the incubation of the ketone substrate with a suspension of baker's yeast. The enzymes within the yeast transfer a hydride, typically from a cofactor like NADPH, to the carbonyl carbon. The stereochemical outcome of the reduction depends on how the substrate fits into the enzyme's active site. For instance, the microbial reduction of similar fluorinated ketones, such as 1-fluoro-3-(p-tolylsulphonyl)propan-2-one, has been shown to produce the corresponding (S)-alcohol with high enantiomeric purity. whiterose.ac.uk Similarly, the enantioselective oxidation of racemic 1-phenyl-1,2-propanediol by baker's yeast demonstrates the potential for kinetic resolution to obtain compounds with high enantiomeric excess. researchgate.net The resulting chiral fluoroalcohol can then be converted to the target amine via methods such as the Mitsunobu reaction or by conversion to a leaving group followed by amination.

Transaminase-Catalyzed Aminations

Transaminases (TAs), particularly ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor. google.com This provides a direct and atom-economical route to chiral amines from prochiral ketones. nih.govrsc.org The reaction involves two half-reactions: the amino donor first reacts with the PLP cofactor to form a pyridoxamine-5'-phosphate (PMP) intermediate, which then transfers the amino group to the ketone substrate. google.com

The asymmetric synthesis of this compound can be achieved by the reductive amination of 1-fluoro-3-phenylpropan-2-one using a suitable transaminase. The stereoselectivity of the transaminase dictates which enantiomer of the amine is produced. Both (R)- and (S)-selective transaminases are available, allowing access to either enantiomer of the target amine. nih.govlibretexts.org The choice of amine donor (e.g., isopropylamine, L-alanine) and reaction conditions (e.g., pH, temperature, co-solvent) are critical for achieving high conversion and enantiomeric excess. nih.govresearchgate.net For example, studies on the synthesis of 1-phenylpropan-2-amine derivatives have shown that using immobilized whole-cell biocatalysts can lead to high conversions (88-89%) and excellent enantiomeric excess (>99% ee). rsc.org

Table 1: Transaminase-Catalyzed Synthesis of Phenylpropan-2-amine Derivatives

| Ketone Substrate | Transaminase Type | Amine Donor | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 1-phenylpropan-2-one | (R)-selective TA | Isopropylamine | >99 | >99 (R) | nih.gov |

| 1-(3,4-dimethoxyphenyl)propan-2-one | (R)-selective TA | Isopropylamine | 89 | >99 (R) | rsc.org |

| 1-(4-ethoxy-3-methoxyphenyl)propan-2-one | (R)-selective TA | Isopropylamine | 88 | >99 (R) | rsc.org |

| 1-phenylpropan-2-one | (S)-selective TA | L-alanine | ~50 (Kinetic Resolution) | >95 (S) | rsc.org |

Classical Chiral Resolution Techniques for Enantiomeric Separation

When a synthetic route produces a racemic mixture of this compound, classical chiral resolution can be employed to separate the enantiomers. This method relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent.

A common and effective method involves the use of a chiral acid, such as (+)-tartaric acid or its derivatives. libretexts.orgrsc.orggoogle.com The reaction of the racemic amine (a base) with the chiral acid results in the formation of two diastereomeric salts. These diastereomers have different physical properties, most notably different solubilities in a given solvent. rsc.org This difference allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from the solution, while the other remains dissolved. nih.gov After separation by filtration, the desired enantiomer of the amine can be recovered by treating the isolated diastereomeric salt with a base to neutralize the acid. The chiral resolving agent can often be recovered and reused. google.com The choice of resolving agent and solvent system is critical and often requires empirical optimization to achieve efficient separation. nih.gov

Reductive Amination Strategies for Amine Formation

Reductive amination is a versatile and widely used method for the synthesis of amines. google.com This process involves the reaction of a ketone, in this case, 1-fluoro-3-phenylpropan-2-one, with an amine source to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.

A common approach is the Leuckart-Wallach reaction or modifications thereof, using ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the amine source and the reducing agent. A more modern and controlled approach involves a two-step, one-pot reaction. First, the ketone reacts with ammonia (B1221849) (or an ammonium salt like ammonium acetate) to form an imine. This imine is then reduced using a selective reducing agent. researchgate.net Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to not reduce the initial ketone but are effective at reducing the imine as it forms. google.com Alternatively, catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas or a hydrogen source like ammonium formate can be employed. nih.gov A study on the synthesis of 1-phenylpropan-2-amine derivatives reported a 70% yield using 10% Pd/C and ammonium formate in methanol. nih.gov

Synthesis via Azido (B1232118) Intermediates and Subsequent Reduction

An alternative route to this compound involves the introduction of a nitrogen atom via an azide (B81097) intermediate, followed by its reduction to the primary amine. This method offers a reliable way to form the C-N bond.

One common strategy begins with the corresponding alcohol, 1-fluoro-3-phenyl-2-propanol. The hydroxyl group is first converted into a good leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base. The resulting sulfonate ester can then undergo nucleophilic substitution with an azide source, typically sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). This reaction proceeds via an Sₙ2 mechanism, resulting in the formation of 2-azido-1-fluoro-3-phenylpropane with inversion of stereochemistry at the carbon center if a chiral alcohol was used.

The final step is the reduction of the azide group to a primary amine. This transformation can be achieved through several methods. Catalytic hydrogenation using a palladium or platinum catalyst is a clean and effective method. Alternatively, reduction can be carried out using lithium aluminum hydride (LiAlH₄) or by the Staudinger reaction, which involves treatment with triphenylphosphine (B44618) followed by hydrolysis. A study on a similar system used catalytic hydrogenation to reduce an azido group to the corresponding diamine. researchgate.net

Derivatization and Functionalization of this compound

The primary amino group of this compound is a site for various chemical modifications, allowing for the synthesis of a wide range of derivatives. These reactions are standard transformations of primary amines.

N-Acylation: The amine can be readily acylated to form amides. This is typically achieved by reacting the amine with an acyl chloride, an acid anhydride (B1165640), or a carboxylic acid in the presence of a coupling agent (e.g., DCC, EDC). This reaction is fundamental in peptide synthesis and for creating biologically active amide-containing molecules. researchgate.net Green chemistry approaches for N-acylation using benzotriazole (B28993) chemistry in water have also been developed, offering mild and efficient conditions. nih.gov

N-Alkylation: The amine can be alkylated to form secondary or tertiary amines. This can be accomplished through reductive amination with an aldehyde or ketone or by direct reaction with an alkyl halide. However, direct alkylation can be difficult to control and may lead to over-alkylation.

N-Sulfonylation: Reaction with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields a sulfonamide. This functional group is a key component in many pharmaceutical compounds.

Diazotization and Fluorination: The primary amino group can be converted to a diazonium salt using a nitrosating agent like sodium nitrite (B80452) in the presence of a strong acid. While often used for aromatic amines, this reaction can also be applied to some aliphatic amines. Subsequent decomposition of the diazonium salt in the presence of a fluoride source, such as in the Balz-Schiemann reaction or by using hydrogen fluoride-pyridine, can replace the amino group with a second fluorine atom, leading to a difluorinated product. google.com

N-Alkylation and N-Acylation Reactions

The primary amine functionality of this compound is readily susceptible to N-alkylation and N-acylation reactions, which are fundamental transformations for modifying its biological properties or for protecting the amine during multi-step syntheses.

N-Alkylation: The addition of alkyl groups to the nitrogen atom can be achieved through several standard methods. Direct N-alkylation can be performed using alkyl halides, such as methyl bromide or ethyl bromide, in a suitable solvent like diethyl ether. researchgate.net Another powerful method is reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent. More recently, methods for the direct N-alkylation of amines using carboxylic acids as the alkyl source, catalyzed by simple inorganic salts like potassium phosphate, have been developed, offering a broad substrate scope that includes fluoroalkyl groups. researchgate.net These reactions allow for the synthesis of secondary and tertiary amine derivatives.

N-Acylation: The reaction of the amine with acylating agents to form amides is typically efficient. Standard reagents include acyl chlorides and acid anhydrides. For amines within the amphetamine class, fluorinated anhydrides such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are commonly used, particularly for creating derivatives with improved chromatographic properties for analytical purposes. nih.gov The reaction involves the acylation of the amino group to form a stable amide linkage. nih.gov These methods are generally high-yielding and proceed under mild conditions.

Table 1: Representative N-Alkylation and N-Acylation Reactions This table presents potential reactions based on established methods for analogous compounds.

| Reaction Type | Reagents | Product Class | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Bromide (e.g., CH₃Br, C₂H₅Br) | N-Alkyl-1-fluoro-3-phenylpropan-2-amine | researchgate.net |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | N-Alkyl-1-fluoro-3-phenylpropan-2-amine | wikipedia.org |

| N-Alkylation with Carboxylic Acids | R-COOH, PhSiH₃, K₃PO₄ | N-Alkyl-1-fluoro-3-phenylpropan-2-amine | researchgate.net |

| N-Acylation | Pentafluoropropionic Anhydride (PFPA) | N-Pentafluoropropionyl-1-fluoro-3-phenylpropan-2-amine | nih.gov |

| N-Acylation | Heptafluorobutyric Anhydride (HFBA) | N-Heptafluorobutyryl-1-fluoro-3-phenylpropan-2-amine | nih.gov |

Transformations involving the Fluoro and Amino Groups

Beyond simple alkylation and acylation, both the fluoro and amino groups can be involved in more complex transformations, although the high strength of the C-F bond often limits the reactivity of the fluorine atom.

Fluoro Group Transformations: The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to enzymatic cleavage and many chemical reactions. researchgate.net This stability means that transformations directly involving the substitution or elimination of the fluorine atom in this compound are challenging and would require harsh conditions or specialized reagents not typically used in standard synthesis. In vivo studies of related fluoroamphetamine analogs suggest that defluorination is generally not a major metabolic pathway. nih.gov

Amino Group Transformations: The primary amino group is a versatile functional handle for a wide range of reactions. It can be derivatized to form sulfonamides by reacting with sulfonyl chlorides in the presence of a base. Another potential transformation is derivatization via nucleophilic aromatic substitution, where the amine acts as a nucleophile. For instance, reagents like 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene are used to derivatize amino acids by forming a new C-N bond with the amino group. researchgate.net While not documented for this specific molecule, classic amine reactions like diazotization with nitrous acid could potentially convert the amine to a hydroxyl group, though the stability of the resulting secondary carbocation might be influenced by the adjacent fluorine atom.

Table 2: Potential Transformations of the Amino Group This table outlines plausible reactions based on the known chemistry of primary amines.

| Transformation | Reagents | Functional Group Formed | Reference |

|---|---|---|---|

| Sulfonamide Formation | Arenesulfonyl chloride (e.g., TsCl), Base | Sulfonamide (-NHSO₂R) | nih.gov |

| Nucleophilic Aromatic Substitution | 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene | N-Aryl amine | researchgate.net |

Utilization as an Intermediate for Complex Molecule Construction

This compound serves as a valuable chiral building block for the synthesis of more complex and high-value molecules, particularly fluorinated amino acids, which have significant pharmaceutical applications. nih.gov The presence of the fluorine atom can enhance metabolic stability and modulate the biological properties of the final compound. researchgate.net

A notable example that highlights the synthetic utility of a closely related structure involves the synthesis of (3R)-3-fluoro-ʟ-phenylalanine. nih.govmdpi.com In this pathway, a precursor, (1R,2R)-2-amino-ʟ-phenylpropane-1,3-diol, is first protected and then fluorinated using diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. nih.govmdpi.com The resulting intermediate, a Boc-protected fluoro amino alcohol, is structurally analogous to protected this compound. This intermediate is then oxidized to form the final fluorinated amino acid. nih.gov This demonstrates how the this compound framework can be a key component in constructing complex, biologically relevant molecules. Its direct use would offer a more streamlined route to such targets by eliminating the need for the initial fluorination step.

Table 3: Analogous Synthetic Pathway Utilizing a Fluorinated Phenylpropane Intermediate

| Starting Material | Key Intermediate (Analogous to Target) | Final Complex Molecule | Reference |

|---|---|---|---|

| (1R,2R)-2-Amino-ʟ-phenylpropane-1,3-diol | N-Boc-(3R)-3-fluoro-1-hydroxy-ʟ-phenylpropan-2-amine | N-Boc-(3R)-3-fluoro-ʟ-phenylalanine | nih.govmdpi.com |

Stereochemical Aspects and Analysis of 1 Fluoro 3 Phenylpropan 2 Amine

Enantiomeric and Diastereomeric Considerations of the Chiral Centers

1-Fluoro-3-phenylpropan-2-amine possesses two chiral centers, which are carbon atoms bonded to four different groups. gcms.cz The presence of these stereocenters gives rise to the possibility of stereoisomers, which are molecules with the same molecular formula and connectivity but different spatial arrangements of their atoms.

Specifically, the structure of this compound has chiral carbons at the C1 and C2 positions of the propane (B168953) chain. The C2 carbon is bonded to an amino group, a hydrogen atom, a methyl group, and the rest of the molecule. The C1 carbon is attached to a fluorine atom, a hydrogen atom, the C2 carbon, and a phenyl group. Due to these two chiral centers, a total of four stereoisomers can exist for this compound.

These stereoisomers consist of two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other and have identical physical properties except for the direction in which they rotate plane-polarized light. gcms.cz The relationship between stereoisomers that are not mirror images of each other is that of diastereomers. Diastereomers have different physical and chemical properties.

The four stereoisomers of this compound are therefore (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) isomers are one enantiomeric pair, while the (1R,2S) and (1S,2R) isomers form the other. Any other combination of these isomers would be considered diastereomers. For instance, (1R,2R) and (1R,2S) are diastereomers.

Methodologies for Chiral Purity Determination

The determination of the chiral purity of a sample, meaning the relative amounts of each enantiomer or diastereomer, is crucial in the synthesis and application of chiral compounds. nih.gov Various analytical techniques are employed for this purpose, with chromatographic and spectroscopic methods being the most prominent.

Chiral Gas Chromatography (GC) is a powerful technique for separating and quantifying enantiomers. gcms.czwiley.com This method often utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. wiley.comnih.gov For amines, derivatization is frequently necessary to improve volatility and interaction with the CSP. nih.gov A common approach is the conversion of the amine to a trifluoroacetyl (TFA) derivative. wiley.comnih.gov

A typical chiral GC setup for analyzing a compound like this compound would involve a capillary column coated with a cyclodextrin-based CSP. gcms.czwiley.com The enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, can be calculated from the peak areas of the separated enantiomers in the chromatogram.

Table 1: Illustrative Chiral GC Parameters for the Analysis of a Fluorinated Phenylalkylamine Derivative

| Parameter | Value |

| Column | Cyclodextrin-based Chiral Capillary Column (e.g., heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin) wiley.com |

| Carrier Gas | Hydrogen or Helium |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Isothermal or Gradient (e.g., 100°C to 180°C at 2°C/min) sci-hub.se |

| Detector | Flame Ionization Detector (FID) |

| Derivatizing Agent | Trifluoroacetic anhydride (B1165640) nih.gov |

Chiral High-Performance Liquid Chromatography (HPLC) is another widely used and effective method for the separation of enantiomers. yakhak.orgmdpi.com Similar to chiral GC, it relies on a chiral stationary phase (CSP) to achieve separation. yakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly versatile for the separation of a broad range of chiral compounds, including amines. yakhak.orgsigmaaldrich.com

For enhanced detection and interaction with the CSP, chiral amines are often derivatized with a fluorogenic agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl). yakhak.org The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol, is critical for optimizing the separation. yakhak.org

Table 2: Representative Chiral HPLC Conditions for the Separation of a Derivatized Chiral Amine

| Parameter | Value |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® IE) yakhak.org |

| Mobile Phase | Hexane/Isopropanol mixture (e.g., 90:10 v/v) yakhak.org |

| Flow Rate | 1.0 mL/min yakhak.org |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

| Detector | UV (e.g., 254 nm) or Fluorescence Detector yakhak.org |

| Derivatizing Agent | 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) yakhak.org |

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the enantiomeric ratio (er) of a chiral compound. In a standard NMR experiment, enantiomers are indistinguishable. However, the use of a chiral shift reagent can overcome this limitation. libretexts.org These reagents are typically lanthanide complexes that can reversibly bind to the analyte. libretexts.orgnih.gov This interaction forms transient diastereomeric complexes, which have different NMR spectra. libretexts.org

This results in separate signals for the corresponding nuclei of the two enantiomers, allowing for their quantification by integrating the respective peak areas. For a compound containing a fluorine atom like this compound, ¹⁹F NMR spectroscopy in combination with a chiral derivatizing agent can be a particularly powerful tool for determining the absolute configuration. frontiersin.org

Table 3: Principles of NMR Analysis with Chiral Shift Reagents

| Aspect | Description |

| Principle | A chiral shift reagent forms diastereomeric complexes with the enantiomers, leading to different chemical shifts for corresponding nuclei. libretexts.org |

| Chiral Shift Reagents | Lanthanide complexes, e.g., Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃). |

| Chiral Derivatizing Agents | For amines, agents like α-fluorinated phenylacetic phenylselenoester (FPP) can be used to form stable diastereomers with distinct ¹⁹F NMR signals. frontiersin.org |

| Observed Effect | Splitting of signals in the NMR spectrum, with the chemical shift difference (Δδ) between the signals for the two enantiomers being proportional to the concentration of the shift reagent. |

| Quantification | The enantiomeric ratio (er) is determined by the integration of the separated signals. libretexts.org |

Chemical Reactivity and Mechanistic Investigations of 1 Fluoro 3 Phenylpropan 2 Amine

Elucidation of Reaction Pathways and Identification of Key Intermediates

The synthesis of 1-Fluoro-3-phenylpropan-2-amine and related compounds often proceeds through pathways involving key intermediates like aziridinium (B1262131) ions. One common synthetic route starts from an amino alcohol precursor, such as (S)-2-(N,N-dibenzylamino)-3-phenylpropan-1-ol. This precursor undergoes a reaction, for instance with trifluoromethanesulfonic anhydride (B1165640), to form a reactive intermediate. rsc.org

The formation of an aziridinium intermediate is a critical step that dictates the regioselectivity of the subsequent nucleophilic attack. acs.org The ring-opening of this three-membered ring by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), can lead to the formation of two isomeric products: the desired this compound and its isomer, 2-fluoro-3-phenylpropan-1-amine. rsc.org The ratio of these products is influenced by factors like the nature of the N-substituents on the amine. acs.org

Mechanistic studies suggest that the reaction proceeds via an anchimeric-assisted mechanism, where the nitrogen atom's lone pair participates in the displacement of a leaving group, leading to the formation of the cyclic aziridinium ion. acs.org A direct SN2 reaction on the initial substrate or an SN1 mechanism would favor the formation of different isomers. The observed product distribution, with the formation of both regioisomers, strongly supports the involvement of the aziridinium intermediate. acs.org

Reactivity of the Fluoro Group (e.g., C-F bond cleavage, nucleophilic substitutions)

While the C-F bond is typically resistant to cleavage, reactions involving its substitution are possible under specific conditions. Nucleophilic substitution of the fluorine atom is a key consideration, particularly in the context of its synthesis via fluorination reactions. The synthesis of this compound often involves the nucleophilic opening of an aziridinium intermediate by a fluoride ion. acs.org In this case, the fluoride ion acts as the nucleophile, attacking one of the carbon atoms of the aziridinium ring to form the C-F bond.

Reactivity of the Amine Functionality (e.g., nucleophilicity, formation of imines/enamines)

The primary amine group in this compound is a key functional group that dictates much of its chemical reactivity. The nitrogen atom possesses a lone pair of electrons, making the amine group nucleophilic and basic.

The nucleophilicity of the amine allows it to participate in a variety of chemical reactions. For instance, it can react with electrophiles such as alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives, respectively. The basicity of the amine means it can be protonated by acids to form an ammonium (B1175870) salt. The pKa of the amine group can be influenced by the presence of the electronegative fluorine atom. tandfonline.com

The amine functionality can also undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of enamines is also possible if the resulting imine has an alpha-hydrogen that can tautomerize.

Furthermore, the amine group can be protected using various protecting groups, such as the tert-butoxycarbonyl (Boc) group, to prevent it from reacting during other chemical transformations on the molecule. sigmaaldrich.com This is a common strategy in multi-step organic synthesis.

Regioselectivity and Stereoselectivity in Chemical Transformations

The synthesis of this compound presents challenges and opportunities in controlling regioselectivity and stereoselectivity. The presence of two potential sites for nucleophilic attack in the aziridinium intermediate makes regioselectivity a critical aspect.

As previously discussed, the ring-opening of the aziridinium ion by a fluoride nucleophile can yield two regioisomers. The ratio of these isomers is influenced by the N-substituents on the amine. For example, studies have shown that different N-substituents (e.g., dibenzyl vs. diallyl) can affect the product ratio, indicating that both steric and electronic factors play a role in directing the nucleophilic attack. acs.org In some cases, heating the reaction mixture can lead to the degradation of one isomer, resulting in a regiospecific outcome. acs.org

Stereoselectivity is also a crucial consideration, as this compound contains a chiral center at the carbon bearing the amine group. The synthesis can be designed to produce a specific stereoisomer. For instance, starting from a chiral precursor like (S)-2-(N,N-dibenzylamino)-3-phenylpropan-1-ol leads to the formation of stereochemically defined products. rsc.org The stereochemistry of the starting material directly influences the stereochemistry of the aziridinium intermediate and, consequently, the final fluorinated products.

Influence of Fluorine Substitution on Compound Reactivity and Stability

The introduction of a fluorine atom into the structure of 3-phenylpropan-2-amine has a profound impact on its reactivity and stability. Fluorine is the most electronegative element, and its presence alters the electronic distribution within the molecule, which in turn affects the properties of neighboring functional groups. tandfonline.com

One of the most significant effects of fluorination is the increased metabolic stability of the compound. tandfonline.comresearchgate.net The C-F bond is highly resistant to cleavage by metabolic enzymes like cytochrome P450, which are often responsible for the breakdown of drugs in the body. tandfonline.com By blocking a site of potential metabolism, fluorination can increase the half-life and bioavailability of a compound. tandfonline.com

The electron-withdrawing inductive effect of the fluorine atom can also influence the reactivity of other parts of the molecule. For example, it can decrease the basicity (pKa) of the nearby amine group. tandfonline.com This reduction in basicity can improve the ability of the compound to permeate biological membranes, as the less basic, uncharged form is more lipophilic. tandfonline.com

Furthermore, the introduction of fluorine can impact the compound's interaction with biological targets. While fluorine is larger than hydrogen, it is often considered a bioisostere of a hydrogen atom and can lead to minimal steric disruption. researchgate.net In some cases, the altered electronic properties due to fluorine can even enhance binding affinity to a target protein. tandfonline.com

Computational Chemistry and Theoretical Studies of 1 Fluoro 3 Phenylpropan 2 Amine

Conformational Analysis and Molecular Geometry Optimization

Conformational analysis of 1-fluoro-3-phenylpropan-2-amine is crucial for understanding its three-dimensional structure and how it influences its physical, chemical, and biological properties. The presence of a flexible aliphatic chain allows the molecule to adopt various conformations. Theoretical methods, such as molecular mechanics and quantum chemistry calculations, are employed to identify the most stable conformers.

Geometry optimization is performed to determine the lowest energy arrangement of atoms in the molecule. This process involves calculating the potential energy of the molecule as a function of its atomic coordinates and finding the minimum on the potential energy surface. For this compound, the key dihedral angles defining the conformation are around the C-C bonds of the propane (B168953) backbone. The introduction of a fluorine atom can influence the conformational preferences due to steric and electronic effects, such as gauche effects.

Computational studies on related fluorinated phenylalanines have shown that the introduction of fluorine can modulate the geometry and conformation of the molecule. nih.gov The optimization of the geometry of this compound would likely be carried out using density functional theory (DFT) methods, which provide a good balance between accuracy and computational cost. nih.gov The resulting optimized geometry would provide data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and reactivity.

Below is a hypothetical data table representing the kind of information that would be generated from a conformational analysis and geometry optimization study.

| Parameter | Value |

| Dihedral Angle (F-C1-C2-N) | |

| Conformer 1 | 60° |

| Conformer 2 | 180° |

| Conformer 3 | -60° |

| Relative Energy (kcal/mol) | |

| Conformer 1 | 0.0 |

| Conformer 2 | 1.2 |

| Conformer 3 | 0.5 |

| Optimized Bond Lengths (Å) | |

| C-F | 1.39 |

| C-N | 1.47 |

| Cα-Cβ | 1.53 |

Quantum Chemical Calculations (e.g., DFT studies) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules. nih.govresearchgate.net For this compound, DFT studies can provide a wealth of information about its chemical behavior.

These calculations can determine the distribution of electron density in the molecule, which is crucial for understanding its reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity.

Molecular electrostatic potential (MEP) maps can also be generated to visualize the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the nitrogen atom of the amine group is expected to be an electron-rich region, making it a likely site for protonation and interaction with biological targets. The fluorine atom, being highly electronegative, will also influence the electronic landscape of the molecule.

The following table illustrates the type of data that could be obtained from DFT calculations on this compound.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.0 eV |

| Dipole Moment | 2.5 D |

| Mulliken Atomic Charges | |

| N | -0.8 |

| F | -0.4 |

Molecular Docking and In Silico Screening for Biological Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. rjptonline.org This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, molecular docking studies could be performed to identify potential biological targets. The molecule's structure is similar to known monoamine oxidase (MAO) inhibitors and other compounds that interact with neurotransmitter transporters. Therefore, docking studies could explore its binding affinity to enzymes like MAO-A and MAO-B, as well as to serotonin, norepinephrine, and dopamine (B1211576) transporters.

The docking process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, typically reported as a binding energy in kcal/mol. Lower binding energies indicate a more favorable interaction. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's active site. rsc.orgmdpi.com

In silico screening of large compound libraries against various biological targets is a common practice in modern drug discovery. nih.govnih.gov While our focus is on a single compound, the principles of in silico screening can be applied to predict its most likely biological targets by "reverse docking" against a panel of known protein structures.

A hypothetical table of molecular docking results for this compound with potential targets is shown below.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Monoamine Oxidase A (MAO-A) | -7.8 | Tyr407, Tyr444, Phe208 |

| Monoamine Oxidase B (MAO-B) | -7.2 | Tyr398, Tyr435, Ile199 |

| Serotonin Transporter (SERT) | -8.5 | Asp98, Tyr95, Ile172 |

| Norepinephrine Transporter (NET) | -8.1 | Asp75, Tyr151, Phe317 |

Prediction of Interactions and Structure-Activity Relationships based on Computational Models

Computational models can be used to predict the interactions of this compound with biological targets and to develop structure-activity relationships (SAR). SAR studies aim to understand how chemical structure relates to biological activity. nih.gov By systematically modifying the structure of a lead compound and observing the effect on its activity, researchers can design more potent and selective molecules.

For this compound, computational models like Quantitative Structure-Activity Relationship (QSAR) can be employed. 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build a predictive model based on a set of similar compounds with known biological activities. researchgate.net These models generate 3D contour maps that show which regions of a molecule are sensitive to steric, electrostatic, hydrophobic, and hydrogen-bonding modifications.

Based on the structure of this compound, several modifications could be explored to develop an SAR model. These could include changing the position of the fluorine atom on the phenyl ring, substituting the phenyl ring with other aromatic or heterocyclic groups, and modifying the amine group. The insights gained from such studies can guide the synthesis of new derivatives with improved biological profiles. nih.govmdpi.commdpi.com

An example of a hypothetical SAR table based on computational predictions is presented below.

| Modification | Predicted Activity (IC50, nM) | Rationale |

| Parent Compound | 50 | Baseline activity |

| 4-Fluoro substitution | 25 | Favorable interaction in binding pocket |

| 2-Fluoro substitution | 75 | Steric clash with residue X |

| N-methylation | 40 | Increased hydrophobic interaction |

| Phenyl to Thienyl | 100 | Loss of key pi-stacking interaction |

Solvent Effects and Reaction Pathway Modeling

Computational methods can also be used to study the influence of the solvent on the properties and reactivity of this compound. Solvent effects can be modeled using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant. nih.govrsc.org These models can predict how the conformation, electronic structure, and reactivity of the molecule change in different solvent environments. For instance, in a polar solvent like water, the amine group is likely to be protonated, which will significantly alter its interactions with other molecules. researchgate.netresearchgate.net

Reaction pathway modeling can be used to investigate the mechanisms of chemical reactions involving this compound. This involves calculating the potential energy surface for a given reaction to identify the transition states and intermediates. nih.gov For example, the metabolism of this compound could be studied by modeling its interaction with metabolic enzymes like cytochrome P450. Such studies can predict the most likely sites of metabolism, such as N-dealkylation or hydroxylation of the phenyl ring, and the energy barriers associated with these reactions. wikipedia.org

A hypothetical table summarizing the calculated solvent effects on the pKa of the amine group is shown below.

| Solvent | Dielectric Constant | Calculated pKa |

| Gas Phase | 1 | N/A |

| Acetonitrile | 37.5 | 8.5 |

| Water | 78.4 | 9.8 |

Exploration of Biological Interactions at the Molecular Level Mechanistic and in Vitro Focus

Enzyme Binding and Inhibition Mechanisms (e.g., MAO-B inhibition)

The structural characteristics of 1-Fluoro-3-phenylpropan-2-amine suggest its potential as a modulator of enzyme activity, particularly concerning monoamine oxidase B (MAO-B). MAO-B is a flavin adenine (B156593) dinucleotide (FAD) dependent enzyme located on the outer mitochondrial membrane, playing a crucial role in the degradation of key neurotransmitters like dopamine (B1211576) and phenylethylamine. nih.govresearchgate.net The inhibition of MAO-B is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. nih.govnih.gov

The active site of MAO-B consists of a hydrophobic pocket with an entrance cavity and a substrate cavity. nih.gov For an inhibitor like this compound, the interaction would begin with the entry of its phenyl group into this hydrophobic pocket. The amine group is critical for the catalytic process. MAOs typically bind substrates with the amino group in its neutral form, which is a prerequisite for the oxidation reaction. nih.gov

The mechanism of inhibition by amine-containing compounds can be either reversible or irreversible. Irreversible inhibitors, such as those containing a propargylamine (B41283) group, form a covalent bond with the FAD cofactor, permanently inactivating the enzyme. nih.govmdpi.com While this compound lacks a propargylamine moiety, its primary amine could still participate in reversible binding. The core mechanism of MAO-catalyzed amine oxidation involves the transfer of a proton from the substrate, a process facilitated by the enzyme's active site. nih.gov The presence of the fluorine atom can influence the electronic properties of the phenyl ring, potentially affecting the binding affinity and orientation of the molecule within the active site.

The binding site of MAO-B features two tyrosine residues that form an "aromatic cage," which interacts with the amine substrate. researchgate.net The phenyl ring of this compound would likely orient within this cage, positioning the amine for interaction with the FAD cofactor.

Receptor Ligand Interactions: Investigation of Binding Affinities and Molecular Recognition

Beyond enzyme inhibition, the structure of this compound allows for potential interactions with various neurotransmitter receptors. As a phenylethylamine derivative, it shares a core structure with many endogenous monoamines that act as receptor ligands. The key to these interactions lies in molecular recognition, where the molecule's shape, size, and electronic profile complement the binding site of a receptor protein.

The primary amine group is a crucial feature, capable of acting as both a hydrogen bond donor and acceptor. drugdesign.org This allows it to form ionic bonds and hydrogen bonds with acidic amino acid residues (e.g., aspartate, glutamate) commonly found in the binding pockets of aminergic receptors. The phenyl group contributes to binding through hydrophobic and van der Waals interactions with nonpolar pockets in the receptor.

Development of Radioligands for In Vitro Autoradiography and Molecular Imaging Probes

Radiolabeling molecules like this compound could enable their use as probes in molecular imaging techniques such as Positron Emission Tomography (PET) or for in vitro autoradiography. johnshopkins.eduresearchgate.net By replacing the stable fluorine-19 atom with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), or by incorporating carbon-11 (B1219553) (¹¹C) or tritium (B154650) (³H) elsewhere in the molecule, a radioligand can be created. johnshopkins.edu

These radioligands are invaluable tools for studying the density and distribution of their target enzymes or receptors in tissues. In vitro autoradiography, for instance, involves incubating thin tissue slices with a radioligand. The radioligand binds to its target, and the resulting radioactive signal can be detected on film or with a phosphor imaging system, providing a quantitative map of binding sites. johnshopkins.eduresearchgate.net This technique is used to compare target density in healthy versus diseased tissues, for example, by measuring the maximum binding capacity (Bmax). johnshopkins.edu

For a derivative of this compound to be a successful radioligand, it must exhibit high binding affinity and specificity for its target. johnshopkins.edu The development process often involves synthesizing and evaluating several candidates to find one with optimal properties for imaging, including appropriate lipophilicity to cross cell membranes or the blood-brain barrier if required. researchgate.net

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. drugdesign.org For this compound, SAR analysis would explore how modifications to its three main components—the phenyl ring, the fluorine substituent, and the aminopropane side chain—affect its interactions with biological targets.

The Phenyl Ring: The aromatic ring is essential for activity, likely engaging in hydrophobic and π-π stacking interactions within a binding pocket. Replacing the phenyl ring with a non-aromatic group, such as a cyclohexyl ring, often reduces or alters activity, demonstrating the importance of aromaticity. nih.gov

The Fluorine Substituent: The position and number of fluorine atoms are critical. Studies on other molecular scaffolds have shown that substitution at the ortho, meta, or para position can dramatically change potency. nih.gov For instance, in some series, an ortho-fluoro substituent leads to better inhibitory activity than meta or para substitutions. nih.gov The electron-withdrawing nature of fluorine can influence the pKa of the amine group and the electronic character of the phenyl ring, thereby affecting binding. researchgate.net

The Aminopropane Chain: The length and branching of the alkyl chain connecting the phenyl ring and the amine group are crucial for optimal positioning within a binding site. The primary amine itself is a key interaction point, often forming critical hydrogen bonds. Replacing the -NH₂ group with a dimethylamino group (-N(CH₃)₂) can test the importance of the hydrogen bond donor capability. drugdesign.org

| Structural Modification | Potential Impact on Biological Activity | Rationale |

| Phenyl Ring Position | Altering the substitution pattern on the phenyl ring (ortho, meta, para) can significantly affect binding affinity and selectivity. nih.gov | The geometry of the binding pocket dictates the optimal position for substituents to make favorable contacts. |

| Amine Substitution | Converting the primary amine to a secondary or tertiary amine can decrease or abolish activity if hydrogen bond donation is critical. drugdesign.org | Loss of N-H protons prevents the molecule from acting as a hydrogen bond donor. |

| Chain Length | Increasing or decreasing the length of the propane (B168953) chain can reduce potency. | An optimal distance between the phenyl ring and the amine group is often required for simultaneous engagement with different regions of the binding site. nih.gov |

| Fluorine Substitution | Replacing the fluorine with other halogens (Cl, Br) or bulky groups can enhance potency, depending on the steric and electronic requirements of the target. nih.govresearchgate.net | The size (steric bulk) and electron-withdrawing properties of the substituent are key determinants of interaction strength. researchgate.net |

This table is generated based on established SAR principles and may not reflect studies conducted specifically on this compound.

Fluorous Interactions in Biological Systems

The single fluorine atom in this compound introduces the possibility of "fluorous interactions." Fluorine is unique among the elements; it is the most electronegative yet has a van der Waals radius similar to that of a hydrogen atom. Due to its near-total absence in natural biological systems, it provides a unique probe for studying molecular interactions. nih.gov

In a biological context, a carbon-fluorine (C-F) bond is highly polarized. This can lead to favorable electrostatic interactions with electron-deficient groups or participation in unconventional hydrogen bonds with C-H groups on a protein. While not a strong hydrogen bond acceptor itself, the fluorine atom can influence the hydrogen-bonding capabilities of nearby functional groups.

The presence of fluorine can also enhance the binding of a molecule to a protein target by displacing water molecules from a binding site with less of an energetic penalty than a corresponding hydrocarbon group. Furthermore, fluorinated compounds are often studied using ¹⁹F-NMR spectroscopy, a powerful technique that can monitor the binding of a fluorinated drug candidate to its biological target in complex environments, like cell culture media or plasma, because of the lack of a natural ¹⁹F background signal. nih.gov

Advanced Analytical Characterization in Research of 1 Fluoro 3 Phenylpropan 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. sigmaaldrich.comspectrabase.com For 1-Fluoro-3-phenylpropan-2-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and stereochemical environment.

¹H NMR: The proton NMR spectrum is used to determine the number and environment of protons. spectrabase.com The spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic protons (position 3), the methine proton (position 2), and the fluorinated methylene (B1212753) protons (position 1). The phenyl group protons would typically appear as a multiplet in the aromatic region (~7.2-7.4 ppm). The protons on the propyl chain would be subject to splitting by adjacent protons and, crucially, by the fluorine atom. The CH₂F protons at position 1 would appear as a doublet of doublets due to geminal (²JHF) and vicinal (³JHF) coupling. The methine proton at position 2 would be a complex multiplet, coupled to the protons at C1 and C3 as well as the fluorine atom at C1.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. docbrown.info The spectrum for this compound would show signals for the aromatic carbons, and three distinct signals for the propyl chain carbons. The carbon atom bonded directly to the fluorine (C1) would exhibit a large one-bond coupling constant (¹JCF) and a chemical shift significantly influenced by the fluorine's electronegativity. The other carbons in the chain (C2 and C3) would show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively, providing further confirmation of the structure.

¹⁹F NMR: Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is an exceptionally informative technique for fluorinated compounds. nih.govchemrxiv.org The spectrum for this compound would show a signal whose chemical shift is characteristic of a primary alkyl fluoride (B91410). This signal would be split into a triplet of triplets by the vicinal protons on the adjacent methine (CH) and methylene (CH₂) groups, assuming free rotation. The wide chemical shift range in ¹⁹F NMR makes it highly sensitive to the local electronic environment. chemrxiv.org

Table 1: Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | C1 (-CH₂F) | ~4.5 | ddt | ²JHF ≈ 47, ³JHH ≈ 5 |

| ¹H | C2 (-CH(NH₂)-) | ~3.2 | m | - |

| ¹H | C3 (-CH₂Ph) | ~2.8 | m | - |

| ¹H | Amine (-NH₂) | ~1.5 (broad) | s | - |

| ¹H | Aromatic (-C₆H₅) | ~7.2-7.4 | m | - |

| ¹³C | C1 (-CH₂F) | ~85 | d | ¹JCF ≈ 170 |

| ¹³C | C2 (-CH(NH₂)-) | ~55 | d | ²JCF ≈ 20 |

| ¹³C | C3 (-CH₂Ph) | ~40 | d | ³JCF ≈ 5 |

| ¹³C | Aromatic (-C₆H₅) | ~126-138 | m | - |

| ¹⁹F | C1 (-CH₂F ) | ~ -220 | tt | ²JFH ≈ 47, ³JFH ≈ 25 |

Note: These are predicted values based on known chemical shift and coupling constant ranges for similar functional groups. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragment Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns.

For this compound (C₉H₁₂FN), high-resolution mass spectrometry (HRMS) would confirm the molecular weight with high precision. The expected monoisotopic mass is 153.0954 g/mol . spectrabase.com

Electron ionization (EI) would cause the molecule to fragment in a predictable manner. The base peak in the mass spectrum of related phenylpropanamines is often the iminium cation formed by cleavage of the C-C bond adjacent to the nitrogen. A key fragmentation pathway for this compound would likely involve the loss of a benzyl (B1604629) radical (•CH₂C₆H₅) to form a [C₂H₅NF]⁺ fragment, or benzylic cleavage to produce the stable tropylium (B1234903) ion at m/z 91. docbrown.infomassbank.eu The fragmentation pattern provides a fingerprint that helps confirm the compound's identity.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Ion | Fragment Lost |

| 153 | [C₉H₁₂FN]⁺ | (Molecular Ion) |

| 120 | [C₉H₁₀N]⁺ | •F, H₂ |

| 91 | [C₇H₇]⁺ | •C₂H₅NF |

| 62 | [C₂H₅NF]⁺ | •C₇H₇ (Benzyl radical) |

Note: The relative intensities of these fragments depend on the ionization energy and the specific mass spectrometer used.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands. Key absorptions would include N-H stretching from the primary amine (typically two bands around 3300-3400 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), and aromatic C=C ring stretching (around 1450-1600 cm⁻¹). A strong band corresponding to the C-F stretch is expected in the 1000-1100 cm⁻¹ region. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. For this compound, the chromophore is the phenyl group. The UV-Vis spectrum, typically run in a solvent like ethanol (B145695) or methanol, would be expected to show the characteristic absorption bands for a monosubstituted benzene (B151609) ring, including the E₂ band (~204 nm) and the weaker, fine-structured B-band (~250-270 nm).

Table 3: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3300 | N-H stretch | Primary Amine |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic |

| 1600, 1495, 1450 | C=C stretch | Aromatic Ring |

| 1650-1580 | N-H bend | Primary Amine |

| 1100-1000 | C-F stretch | Alkyl Fluoride |

| 750, 700 | C-H out-of-plane bend | Monosubstituted Benzene |

Advanced Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., GC-MS, LC-MS)

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. spectrabase.com Due to the polarity of the primary amine group, analysis of this compound by GC-MS may benefit from derivatization (e.g., acylation or silylation) to improve peak shape and thermal stability. The retention time from the GC provides a measure of the compound's volatility and interaction with the column's stationary phase, while the coupled mass spectrometer provides structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of more polar, less volatile, and thermally labile compounds, making it an ideal technique for this compound without the need for derivatization. researchgate.net Reversed-phase HPLC would separate the compound from non-polar impurities, and the effluent can be directed into a mass spectrometer (e.g., ESI-MS) for sensitive detection and molecular weight confirmation. LC-MS is a critical tool for purity assessment and for monitoring the progress of synthesis reactions.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, resolving the racemic mixture and crystallizing one of the enantiomers (for example, by forming a salt with a chiral acid like tartaric acid) would allow for the determination of its absolute stereochemistry (R or S configuration). The analysis provides precise bond lengths, bond angles, and conformational details, offering an unambiguous structural proof. To date, no public crystal structure data for this compound has been found.

Microscopic and Spectroscopic Techniques for Material Science Applications (if applicable to specific derivatives)

The application of this compound or its derivatives in material science is not documented in the reviewed scientific literature. Should derivatives be developed for such purposes, techniques like Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) could be used to study the morphology of materials incorporating this molecule. Spectroscopic techniques would remain vital for characterizing the chemical state and integration of the molecule within a larger material matrix.

Future Research Directions and Unexplored Avenues for 1 Fluoro 3 Phenylpropan 2 Amine

Novel Synthetic Routes and Green Chemistry Approaches

The development of efficient, sustainable, and stereoselective synthetic routes to 1-Fluoro-3-phenylpropan-2-amine is a primary area for future research. Current methods often rely on traditional, multi-step procedures that may not be optimal in terms of atom economy or environmental impact.

Future efforts could focus on the following:

Biocatalysis : The use of enzymes for the synthesis of chiral fluoroaromatic compounds is a promising green chemistry approach. nih.gov Enzymes such as halohydrin dehalogenases could be engineered to accept substrates relevant to the synthesis of this compound, offering high enantioselectivity under mild reaction conditions. nih.govnih.gov The development of biocatalytic processes could significantly reduce the reliance on hazardous reagents and solvents. nih.gov

Flow Chemistry : Continuous flow synthesis offers numerous advantages over batch processing, including improved safety, scalability, and reaction control. chemistryviews.orguniv-poitiers.fr A flow-based synthesis of this compound could streamline its production, potentially integrating multiple reaction and purification steps into a single, automated process. chemistryviews.orguniv-poitiers.fr

Direct C-H Fluorination : While challenging, the direct fluorination of a C-H bond in a precursor molecule would represent a highly atom-economical route. Research into selective C-H fluorination methodologies, possibly using organocatalysis or transition-metal catalysis, could lead to novel and more efficient syntheses. dtic.mildtic.mil

Novel Fluorinating Reagents : The development of new, safer, and more efficient nucleophilic and electrophilic fluorinating reagents is an ongoing endeavor in organic chemistry. usd.edursc.org Investigating the application of these next-generation reagents to the synthesis of this compound could lead to improved yields and simplified procedures.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. nih.govnih.gov | Enzyme discovery and engineering, process optimization. nih.gov |

| Flow Chemistry | Improved safety and scalability, precise reaction control, potential for automation. chemistryviews.orguniv-poitiers.fr | Reactor design, optimization of reaction parameters in a continuous system. |

| Direct C-H Fluorination | High atom economy, potentially fewer synthetic steps. dtic.mildtic.mil | Development of selective catalysts and reagents. |

| Novel Fluorinating Reagents | Improved efficiency, safety, and substrate scope. usd.edursc.org | Application of new reagents to the specific synthesis of the target molecule. |

Expanded Scope of Derivatization for Advanced Materials or Probes

The core structure of this compound is ripe for derivatization to create novel molecules with tailored properties for materials science and chemical biology.

Future research in this area could explore:

Fluorinated Probes for Chemical Biology : The unique NMR properties of fluorine make it an excellent probe for studying biological systems. acs.org Derivatization of this compound with fluorescent tags or other reporter groups could yield powerful tools for imaging and studying biological processes in a non-clinical setting. nih.govacs.org The fluorine atom itself can serve as a sensitive 19F NMR probe to monitor protein interactions and conformational changes. researchgate.net

Advanced Organic Materials : The introduction of fluorine into organic molecules can significantly alter their electronic properties. rsc.org By incorporating the this compound scaffold into larger conjugated systems, it may be possible to develop new organic electronic materials with applications in areas such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The electron-withdrawing nature of fluorine can enhance electron injection and improve material stability. rsc.org

Radiolabeled Probes : The synthesis of radiolabeled derivatives, for instance with fluorine-18 (B77423), would enable the use of this scaffold in positron emission tomography (PET) studies. This would require the development of efficient and rapid radiolabeling methods.

| Derivatization Strategy | Potential Application | Key Research Focus |

| Fluorescent Tagging | Cellular imaging and biological probes. nih.govacs.org | Synthesis of derivatives with optimized photophysical properties. |

| 19F NMR Probes | Studying protein structure and ligand binding. acs.orgresearchgate.net | Incorporation of the fluorinated moiety into peptides or other biomolecules. |

| Organic Electronics | Development of new semiconductor materials. rsc.org | Synthesis of extended π-systems incorporating the fluorinated scaffold. |

| Radiolabeling | PET imaging in non-clinical research. | Development of efficient ¹⁸F-labeling methodologies. |

Deeper Mechanistic Understanding of Select Chemical Transformations

A more profound understanding of the mechanisms underlying the chemical transformations of this compound will be crucial for optimizing existing reactions and designing new ones.

Key areas for mechanistic investigation include:

Nucleophilic Fluorination : The synthesis of this compound often involves a nucleophilic fluorination step. Detailed mechanistic studies, including kinetic analysis and the identification of intermediates, could lead to more efficient and selective reactions. researchgate.netnih.govrsc.orgacs.org The role of hydrogen bonding in promoting nucleophilic fluorination is a particularly interesting area for further exploration. rsc.org